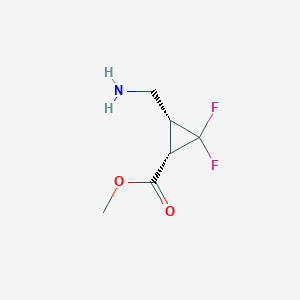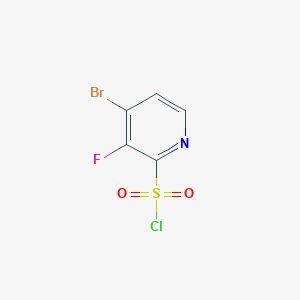
3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Méthodes De Préparation
The synthesis of 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide typically involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with ethylamine and methylamine under controlled conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential use as a therapeutic agent due to its ability to inhibit specific enzymes and proteins.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound’s molecular structure allows it to bind to the active site of the enzyme, blocking its activity and disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide include:
4-amino-N-ethyl-N-methylbenzenesulfonamide: Lacks the chloro substituent, which may affect its reactivity and biological activity.
3-amino-4-chloro-N-ethyl-N-phenylbenzenesulfonamide: Contains a phenyl group instead of a methyl group, which can influence its chemical properties and applications.
N-ethyl-4-methylbenzenesulfonamide: Lacks both the amino and chloro substituents, resulting in different chemical behavior and uses. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H13ClN2O2S |
|---|---|
Poids moléculaire |
248.73 g/mol |
Nom IUPAC |
3-amino-4-chloro-N-ethyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13ClN2O2S/c1-3-12(2)15(13,14)7-4-5-8(10)9(11)6-7/h4-6H,3,11H2,1-2H3 |
Clé InChI |
BLTKUZMXAPIQAU-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)


![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)




![8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)




